2,4-Dimethylphenyl phenyl sulfide

Übersicht

Beschreibung

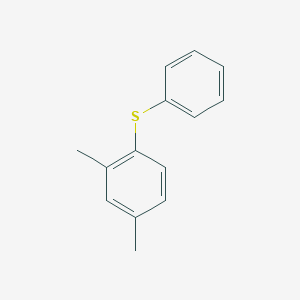

2,4-Dimethylphenyl phenyl sulfide is a chemical compound with the molecular formula C14H14S . It is also known by its CAS number 16704-47-5 .

Molecular Structure Analysis

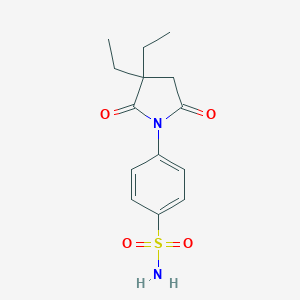

The molecular structure of 2,4-Dimethylphenyl phenyl sulfide consists of a phenyl group (C6H5) attached to a sulfur atom, which is in turn attached to a 2,4-dimethylphenyl group . The exact mass of the molecule is 214.08162162 g/mol .Physical And Chemical Properties Analysis

The molar mass of 2,4-Dimethylphenyl phenyl sulfide is 214.33 g/mol . The predicted density is 1.09±0.1 g/cm3 and the predicted boiling point is 310.4±11.0 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of High-Performance Polymers

2,4-Dimethylphenyl phenyl sulfide: is utilized in the synthesis of methylated phenylene sulfide polymers. These polymers exhibit high thermal stability and are prepared via oxygen oxidative polymerization . The resulting polymers, such as poly(2,5-dimethyl-1,4-phenylenesulfide) (PMPS), show crystalline features with high melting temperatures, making them suitable for engineering plastics used in electronic and automobile applications .

Photoprotective Agents

This compound serves as a precursor in the synthesis of 2-(2,4-Dimethylphenyl)-2H-benzotriazole , which is structurally related to Tinuvin® P, a photoprotector . These agents are crucial for protecting materials from UV degradation, and their efficiency depends on the conservation of planarity in the 2-aryl-2H-benzotriazole system during the proton transfer process .

Organic Synthesis Intermediates

2,4-Dimethylphenyl phenyl sulfide: is an intermediate in the synthesis of complex organic molecules. For instance, it is used in the production of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, a compound with potential applications in pharmaceuticals .

Heat Curing of Polymers

The compound is involved in the heat curing process of polymers through dynamic disulfide exchange. This process enhances the melting temperature of the polymers, such as PMPS, which is beneficial for creating materials that require high thermal resistance .

Copolymerization to Enhance Polymer Properties

Copolymerization of 2,4-Dimethylphenyl phenyl sulfide with other sulfides can lead to products with higher crystallinities and melting temperatures. This is due to the increase in molecular weights from higher solubilities in the monomer melt .

Engineering Plastic Production Without Halogenated Compounds

The oxidative polymerization method using 2,4-Dimethylphenyl phenyl sulfide avoids the use of halogenated compounds, making the production process more environmentally friendly. This is particularly important for the synthesis of engineering plastics like PPS, which traditionally involve environmentally unfriendly methods .

Zukünftige Richtungen

The future directions for research on 2,4-Dimethylphenyl phenyl sulfide and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the synthesis of methylated phenylene sulfide polymers via bulk oxidative polymerization represents a promising area of research .

Wirkmechanismus

Target of Action

It is known that sulfides can interact with various biological targets depending on their structure and functional groups .

Mode of Action

Sulfides are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can potentially alter its interaction with its targets.

Biochemical Pathways

For example, they can undergo Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The physical properties of the compound, such as its boiling point and density , can influence its pharmacokinetic properties.

Result of Action

It is known that the compound is an impurity of vortioxetine, a multimodal serotonergic agent that inhibits 5-ht1a, 5-ht1b, 5-ht3a, 5-ht7 receptor and sert .

Eigenschaften

IUPAC Name |

2,4-dimethyl-1-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S/c1-11-8-9-14(12(2)10-11)15-13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWAROOLSBWYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylphenyl phenyl sulfide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)

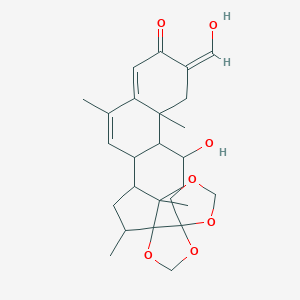

![(16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B107712.png)

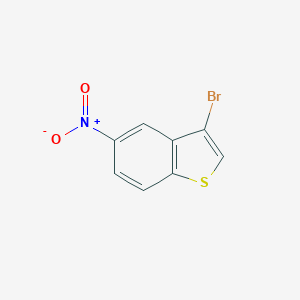

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)